BenchChemオンラインストアへようこそ!

Globo-A heptaose

NK cell immunotherapy natural cytotoxicity receptor tumor immune surveillance

Globo-A heptaose (GalNAcα1-3(Fucα1-2)Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc; C₄₆H₇₈N₂O₃₅; MW 1219.11) is a neutral globo-series glycosphingolipid (GSL) oligosaccharide and the type-4 chain blood group A antigen. It serves as a tumor-associated carbohydrate antigen (TACA) expressed on human teratocarcinoma and certain epithelial cancer cells, and is a validated ligand for the natural cytotoxicity receptor NKp44 on NK cells.

Molecular Formula C32H55NO26
Molecular Weight
Cat. No. B1165510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlobo-A heptaose
SynonymsGalNAcα1-3(Fucα1-2)Galβ1-3GalNAcβ1-3Galα1-4
Molecular FormulaC32H55NO26
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Globo-A Heptaose Procurement Guide: Structure, Class, and Baseline Characteristics for Research Sourcing


Globo-A heptaose (GalNAcα1-3(Fucα1-2)Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc; C₄₆H₇₈N₂O₃₅; MW 1219.11) is a neutral globo-series glycosphingolipid (GSL) oligosaccharide and the type-4 chain blood group A antigen [1]. It serves as a tumor-associated carbohydrate antigen (TACA) expressed on human teratocarcinoma and certain epithelial cancer cells, and is a validated ligand for the natural cytotoxicity receptor NKp44 on NK cells [2]. This heptasaccharide is structurally distinguished by its terminal α1-3-linked N-acetylgalactosamine (GalNAc) residue on a fucosylated Gb5 core, placing it one biosynthetic step beyond the extensively studied hexasaccharide Globo-H.

Why Globo-A Heptaose Cannot Be Substituted by Globo-H or SSEA-3/SSEA-4 in Research Protocols


Globo-A heptaose cannot be interchanged with the more common globo-series glycans Globo-H, SSEA-3, or SSEA-4 because its terminal GalNAcα1-3(Fucα1-2) epitope confers fundamentally different receptor binding profiles [1]. Unlike Globo-H, which is a hexasaccharide lacking the terminal GalNAc, Globo-A selectively engages NKp44 with negligible binding to NKp46 or NKp30, whereas related glycolipids show no detectable interaction with any NCR family member [2]. Furthermore, the A1 blood group α-GalNAc transferase that synthesizes Globo-A from Globo-H exhibits stark differential activity compared to the A2 variant, with the A2 enzyme producing essentially no Globo-A at physiologically relevant substrate concentrations [3]. These biochemical and immunological distinctions preclude simple one-for-one substitution and demand compound-specific sourcing.

Globo-A Heptaose Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Selective NKp44 Receptor Engagement vs. NKp46 and NKp30 Across Globo-Series Glycolipids

Globo-A heptaose is the only globo-series glycolipid demonstrated to bind the recombinant natural cytotoxicity receptor NKp44, while other NCR family members NKp46 and NKp30 show no detectable binding to any glycolipid tested including Globo-A [1]. In a glycolipid microarray screen using His-tagged recombinant extracellular domains of all three NCRs, rNKp44 alone produced positive binding signals restricted to Globo-A; direct binding assays confirmed the microarray result, although the affinity was too weak to permit Kd calculation, consistent with the low-affinity, multivalent recognition mechanism typical of NCR–carbohydrate interactions [1]. This selectivity profile is not observed for the closely related hexasaccharide Globo-H or the pentasaccharide SSEA-3/Gb5, which were not reported as NCR ligands in the same study.

NK cell immunotherapy natural cytotoxicity receptor tumor immune surveillance

A1 vs. A2 Blood Group α-GalNAc Transferase Conversion Efficiency: Globo-H to Globo-A Biosynthesis

The enzymatic conversion of precursor Globo-H to product Globo-A is catalyzed by the blood group A α1-3-N-acetylgalactosaminyltransferase with profoundly different efficiency depending on whether the enzyme derives from the A1 or A2 allele [1]. In head-to-head in vitro assays, the A2 enzyme produced minimal conversion of type 3 chain H and Globo-H to their corresponding A antigens, whereas the A1 enzyme was fully active. Critically, the conversion of Globo-H to Globo-A was essentially absent in the presence of the A2 enzyme, particularly at low substrate concentrations that approximate physiological conditions [1]. By contrast, type 2 chain H to type 2 chain A conversion was less restricted with the A2 enzyme, indicating that the globo-series substrate is the most stringently discriminated by A1/A2 allelic variation.

blood group enzymology glycosyltransferase specificity ABO subtype discrimination

Globo-A Heptaose vs. Globo-H Hexasaccharide: Terminal Saccharide Determinant of Antibody and Receptor Specificity

Glycan microarray profiling of eight monoclonal antibodies raised against blood group A (BG-A) antigens reveals that Globo-A heptaose containing the terminal GalNAcα1-3(Fucα1-2)Gal epitope is recognized with high specificity, while the defucosylated or truncated analogs show markedly different binding profiles [1]. In the same study, most BG-A antibodies bound GalNAcα1-3Gal and the BG-A trisaccharide nearly as well as the larger BG-A oligosaccharides including Globo-A, but the carrier glycan chain (globo-series vs. type 2 chain) strongly influenced selectivity rather than binding strength. This demonstrates that the heptasaccharide context of Globo-A provides a distinct conformational presentation compared to the hexasaccharide Globo-H, which lacks the terminal GalNAc entirely and bears only a terminal Fucα1-2Gal motif [2]. In the Eller et al. study, monoclonal antibodies α-SSEA-4 and α-GH exhibited low nanomolar affinity for their cognate glycans and negligible cross-reactivity with the non-cognate hexasaccharide, establishing that terminal saccharide identity is the dominant determinant of antibody recognition within the globo series [2].

glycan microarray antibody specificity carbohydrate epitope mapping

A1-Restricted Erythrocyte Expression: Globo-A as a Definitive A1-Specific Marker vs. Globo-H Pan-Blood Group Distribution

Globo-A glycolipid (termed Ax) was isolated from blood group A1 erythrocytes but was undetectable in A2 erythrocytes, whereas the precursor Globo-H was found in blood group A and O erythrocytes but notably absent from A1 erythrocytes [1]. This reciprocal expression pattern—Globo-A exclusively in A1, Globo-H in A and O but not A1—was established by chromatographic mobility, α-N-acetylgalactosaminidase conversion, and ¹H-NMR spectroscopy [1]. The structural identification confirmed Globo-A as GalNAcα1-3(Fucα1-2)Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glcβ1-1Cer, representing the globo-series A determinant. This mutually exclusive distribution pattern between donor subtypes provides a chemically defined basis for A1 and A2 serological distinction that is not achievable with the broadly distributed Globo-H precursor.

blood group serology A1/A2 phenotyping glycolipid biomarker

Chemoenzymatic Synthesis of Globo-A vs. Globo-B: Stereoselective Construction of Terminal α1-3GalNAc vs. α1-3Gal Linkages

A concise chemoenzymatic total synthesis of neutral globo-series GSLs Globo A and Globo B was reported using a synthetic azido β-Globo H sphingosine acceptor and two distinct glycosyltransferases [1]. The α1,3-N-acetylgalactosaminyltransferase from Helicobacter mustelae (BgtA) was employed for stereoselective construction of the terminal α1,3-GalNAc linkage in Globo A, while the human blood group B α1,3-galactosyltransferase (h1,3GTB) was used for the terminal α1,3-Gal linkage in Globo B [1]. This divergent strategy from a common Globo H intermediate demonstrates that Globo A and Globo B, though both heptasaccharides differing by a single terminal N-acetyl substituent (GalNAc vs. Gal), require distinct enzymatic machinery for their biosynthesis. The azido-sphingosine lipid moiety is subsequently reduced and N-acylated to complete the total synthesis, providing both compounds for comparative bioactivity studies [1].

chemoenzymatic synthesis glycosyltransferase glycosphingolipid production

Globo-A Heptaose Commercial Purity and Grafting Specifications vs. Related Globo-Series Conjugates

Commercially available Globo-A heptaose (Elicityl, product code GLY124) is supplied at ≥90% purity by NMR with defined molecular weight 1219.11 g/mol and molecular formula C₄₆H₇₈N₂O₃₅ [1]. The BSA-conjugated form (GLY124-BSA-B) carries a minimal grafting ratio of 2 oligosaccharides per protein molecule via reductive amination onto lysine residues, providing a standardized neoglycoconjugate for immunization and ELISA applications [2]. In comparison, the closely related Globo-H hexasaccharide and SSEA-4 hexasaccharide are produced as distinct catalog items with different grafting specifications, and the anti-BG-A monoclonal antibody profiling literature confirms that Globo-A conjugates on BSA are specifically recognized by the BG-A antibody panel, whereas Globo-H-BSA conjugates are not bound [3]. This defined conjugation stoichiometry is critical for quantitative serological assays where glycan density affects antibody avidity measurements.

neoglycoconjugate BSA conjugation research reagent specification

Globo-A Heptaose Application Scenarios: Where the Evidence Supports Prioritized Procurement


NK Cell Immunotherapy Target Validation via NKp44–Globo-A Binding Assays

Globo-A heptaose is the only validated carbohydrate ligand for the NKp44 natural cytotoxicity receptor among all glycolipids screened to date, as established by microarray and direct binding assays [1]. Researchers investigating NK cell-mediated tumor immunity can employ Globo-A heptaose or its BSA conjugate as a capture reagent to identify and characterize NKp44-expressing NK cell subsets, or as a competitive inhibitor to probe the NKp44–Globo-A axis in tumor cell killing assays. No other globo-series glycan (Globo-H, SSEA-3, SSEA-4, Gb4, or Forssman antigen) can substitute in this application, as none exhibited detectable binding to rNKp44 in parallel screening experiments [1].

A1 Blood Group Serological Standard Preparation and Anti-BG-A Antibody Quality Control

Globo-A heptaose serves as a chemically defined A1-specific antigen standard for calibrating anti-BG-A monoclonal antibodies [2]. The glycan microarray profiling of eight anti-BG-A mAbs (87-G, 9A, HE-10, HE-24, HE-193, HE-195, T36, Z2A) demonstrated that these antibodies recognize Globo-A with high specificity, and several antibodies exhibited binding that was highly dependent on glycan density [2]. Procurement of Globo-A heptaose-BSA neoglycoconjugates with a defined 2:1 grafting ratio enables standardized ELISA plate coating for quantitative antibody titer determination, which is not feasible with Globo-H conjugates due to the absence of the terminal GalNAc epitope [3].

Chemoenzymatic Synthesis Reference Standard for Globo-Series GSL Production

The chemoenzymatic route to Globo-A using the Helicobacter mustelae BgtA α1,3-N-acetylgalactosaminyltransferase on a Globo-H-βSph acceptor provides a validated synthetic strategy that yields stereochemically homogeneous product [4]. Laboratories engaged in glycosphingolipid synthesis or glycoengineering can procure commercial Globo-A heptaose as an analytical reference standard for HPLC, MS, and NMR characterization of in-house synthetic batches. This reference material is particularly valuable given that the alternative A2 blood group enzyme fails to produce Globo-A from Globo-H at physiological substrate concentrations [5], making enzymatic production from A2 sources unviable.

Cancer Biomarker Discovery: Globo-A as a Distinct Tumor-Associated Carbohydrate Antigen

Globo-A is a globo-series tumor-associated carbohydrate antigen (TACA) expressed on human teratocarcinoma cells, and its aberrant expression is linked to the same β3GalT5-driven biosynthetic pathway that produces SSEA-3, SSEA-4, and Globo-H in breast cancer stem cells [6]. Unlike Globo-H, which is found in multiple blood groups, Globo-A expression is A1-restricted, providing a unique serological marker for correlating blood group status with tumor glycan profiles [7]. Procurement of Globo-A heptaose enables construction of glycan arrays or ELISA plates that can differentiate anti-Globo-A antibody responses from anti-Globo-H or anti-SSEA-4 responses in patient sera, a distinction critical for cancer vaccine immunomonitoring where Globo-H-DT vaccine-induced antibodies cross-react with SSEA-3 and SSEA-4 but not necessarily with Globo-A [6].

Quote Request

Request a Quote for Globo-A heptaose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.